molecular formula C11H23NO B3056808 Oxiranemethanamine, N,N-dibutyl- CAS No. 7439-58-9

Oxiranemethanamine, N,N-dibutyl-

Cat. No.: B3056808
CAS No.: 7439-58-9
M. Wt: 185.31 g/mol
InChI Key: YGKXCLZSNFVFQR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Oxiranemethanamine, N,N-dibutyl- has a wide range of scientific research applications:

    Chemistry: It is used as an oxidizing agent for a range of organic substrates.

    Medicine: It is explored for its potential use in drug development and pharmaceutical research.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for Oxiranemethanamine, N,N-dibutyl- was not found, a related compound, Dibutyl Phthalate (DBP), has been studied. DBP-induced apoptosis and neurotoxicity are mediated by the Aryl Hydrocarbon Receptor (AhR), while the ERs and PPARγ signaling pathways are impaired by the phthalate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxiranemethanamine, N,N-dibutyl- can be synthesized through various synthetic routes. One common method involves the reaction of dibutylamine with epichlorohydrin under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of Oxiranemethanamine, N,N-dibutyl- often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanamine, N,N-dibutyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .

Comparison with Similar Compounds

Similar Compounds

  • Oxiranemethanamine, N,N’-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, polymer with 4,4’-methylenebis[2-methylcyclohexanamine]
  • 4,4’-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]

Uniqueness

Oxiranemethanamine, N,N-dibutyl- is unique due to its specific structure, which includes an oxirane ring and dibutylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-butyl-N-(oxiran-2-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-3-5-7-12(8-6-4-2)9-11-10-13-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKXCLZSNFVFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496520
Record name N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-58-9
Record name N-Butyl-N-[(oxiran-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of epichlorohydrin (20.0 g, 0.22 mole) is treated dropwise with di-n-butylamine (29.73 g, 0.23 mole) over a 1 hour period followed by continued stirring at room temperature overnight. The reaction mixture is washed with 20% K2CO3 (50 ml). The organic layer is then stirred with 40% NaOH for 1 hour and then extracted with 3×100 ml portions of ether. The etheral extracts are pooled and washed with H2O (100 ml). The organic layer is dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to leave the crude product (I) weighing 39.42 g. The crude product is distilled at 52°/0.15 mmHg to give 8.24 g (20.2%) pure product to be used as an intermediate in Part B.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.73 g
Type
reactant
Reaction Step One
Yield
20.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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